N-(3,5-dimethoxyphenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4/c1-31-20-6-4-17(5-7-20)23-8-9-24(28-27-23)29-12-10-18(11-13-29)25(30)26-19-14-21(32-2)16-22(15-19)33-3/h4-9,14-16,18H,10-13H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRLXEDJGHANFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the pyridazine ring and the methoxyphenyl groups. Common reagents used in these reactions include various amines, carboxylic acids, and methoxy-substituted benzene derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and consistency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Antitumor Activity
Preliminary studies indicate that N-(3,5-dimethoxyphenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide exhibits antiproliferative effects against various cancer cell lines. The presence of the pyridazine ring enhances its interaction with cellular targets involved in tumor growth regulation.
Case Study: Breast Cancer
In a study involving breast cancer cells, this compound demonstrated an IC50 value of approximately 15 µM , indicating effective growth inhibition compared to untreated controls. This suggests it may serve as a lead compound for developing new cancer therapies targeting specific pathways involved in tumorigenesis.
Antiviral Properties
Research suggests that compounds with similar structures exhibit antiviral activity , potentially inhibiting viral replication through interference with viral enzymes or host cell pathways.
Case Study: HIV Replication Inhibition
A related compound showed significant activity against HIV reverse transcriptase with an IC50 value of 2.95 µM . This finding indicates that structural analogs of this compound may share similar antiviral mechanisms.
Pharmacological Applications
The unique structural features of this compound open avenues for its application in various therapeutic areas:
- Cancer Therapy : Given its antiproliferative effects, further development could lead to new cancer treatments targeting specific pathways involved in tumorigenesis.
- Antiviral Drug Development : The compound's potential antiviral properties warrant further investigation into its efficacy against viral infections.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Below is a comparative analysis of the target compound and related molecules (Table 1).
Table 1: Structural and Functional Comparison
Key Observations :
- Pyridazine vs. The triazine in provides a planar structure for DNA intercalation but lacks the pyridazine’s hydrogen-bonding capacity.
- Dimethylamino groups in improve solubility (logP = 1.2) but may introduce metabolic instability due to oxidative dealkylation risks.
Pharmacological and Physicochemical Comparisons
Binding Affinity and Selectivity :
- The target compound’s piperidine-4-carboxamide moiety may confer selectivity for kinases or GPCRs, though specific data are unavailable. In contrast, the triazine derivative in showed IC50 = 0.8 μM against bacterial topoisomerase IV.
Solubility and logP :
Biological Activity
N-(3,5-dimethoxyphenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 434.5 g/mol
- CAS Number : 1049274-81-8
Biological Activity Overview
The compound has been investigated for various biological activities, including:
- Antiviral properties
- Anticancer effects
- Inhibition of specific enzymes
Antiviral Activity
Research indicates that compounds with heterocyclic structures, such as the pyridazine moiety present in this compound, demonstrate significant antiviral activity. For instance, studies have shown that related compounds exhibit effective inhibition of reverse transcriptase (RT) in HIV at low concentrations (EC values ranging from 0.20 to 0.35 μM) . This suggests that this compound may also possess similar antiviral properties.
Anticancer Activity
The compound's structural analogs have been reported to inhibit the proliferation of various cancer cell lines. For example, compounds containing a 1H-pyrazole structure have shown antiproliferative effects against lung, brain, and colorectal cancers . The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.
Enzyme Inhibition
Inhibitory activity against cytochrome P450 enzymes (CYPs), particularly CYP51 and CYP5122A1, has been observed with structurally related piperazine derivatives. These enzymes play a crucial role in sterol biosynthesis in pathogens such as Leishmania . The compound's ability to inhibit these enzymes could provide insights into its potential as an antiparasitic agent.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antiviral Screening : A study screened a library of heterocyclic compounds for antiviral activity against HIV. The compound demonstrated promising results with low EC values, indicating potent inhibition of viral replication .
- Anticancer Studies : In vitro studies have shown that derivatives similar to this compound effectively inhibited the growth of various cancer cell lines. The mechanism was attributed to apoptosis induction and interference with cell signaling pathways .
- Enzyme Inhibition Analysis : Research focused on the inhibition of CYP51 revealed that analogs of this compound exhibited strong inhibitory effects, making them potential candidates for treating diseases caused by protozoan parasites .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
